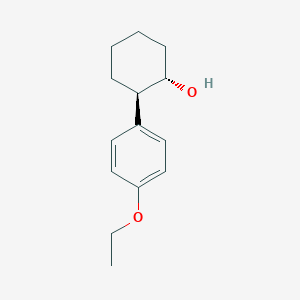
trans-2-(4-Ethoxyphenyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(4-Ethoxyphenyl)cyclohexanol: is an organic compound with the molecular formula C14H20O2 It is a cyclohexanol derivative where the hydroxyl group is positioned trans to the 4-ethoxyphenyl group on the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Ethoxyphenyl)cyclohexanol can be achieved through several methods. One common approach involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, followed by selective reduction. This method ensures the trans configuration of the hydroxyl and phenyl groups on the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of the corresponding phenylcyclohexanone derivative. This process is carried out under controlled conditions using metal catalysts such as palladium or nickel to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: trans-2-(4-Ethoxyphenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or nickel.
Substitution: Reagents such as halogens or nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-ethoxyphenylcyclohexanone.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-2-(4-Ethoxyphenyl)cyclohexanol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of cyclohexanol derivatives on cellular processes. It is also used in the development of new drugs targeting specific enzymes and receptors .
Medicine: Its unique structure allows for the design of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of trans-2-(4-Ethoxyphenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethoxyphenyl group provides additional binding interactions, enhancing the compound’s specificity and potency .
Comparación Con Compuestos Similares
- trans-2-Phenylcyclohexanol
- trans-2-(4-Methoxyphenyl)cyclohexanol
- trans-2-(4-Methylphenyl)cyclohexanol
Comparison: Compared to its analogs, trans-2-(4-Ethoxyphenyl)cyclohexanol exhibits unique properties due to the presence of the ethoxy group. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications. Additionally, the ethoxy group can influence the compound’s binding affinity to molecular targets, potentially leading to improved biological activity .
Propiedades
IUPAC Name |
(1S,2R)-2-(4-ethoxyphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-16-12-9-7-11(8-10-12)13-5-3-4-6-14(13)15/h7-10,13-15H,2-6H2,1H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJLZRBEBYXFNL-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H]2CCCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
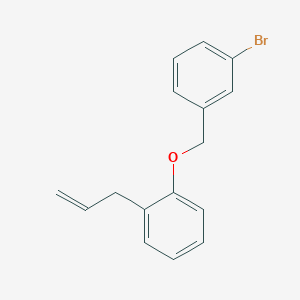
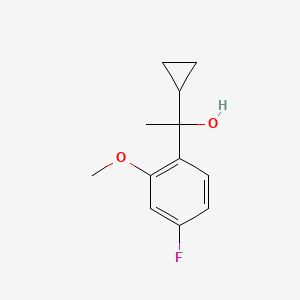
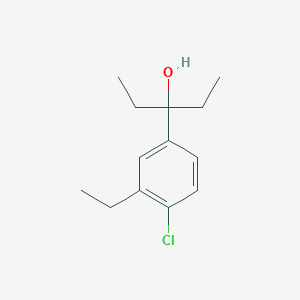
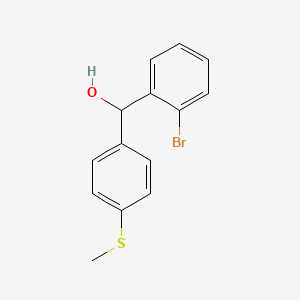
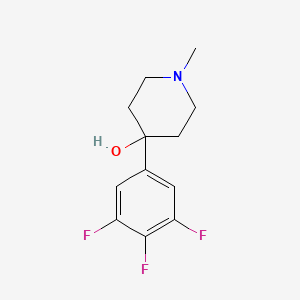
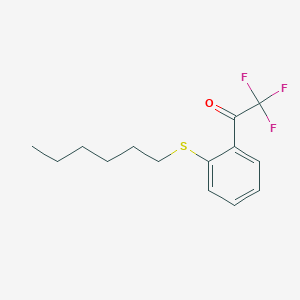
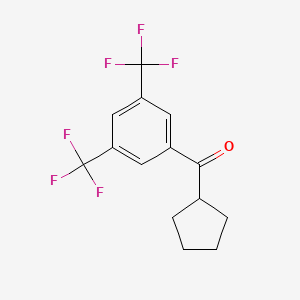
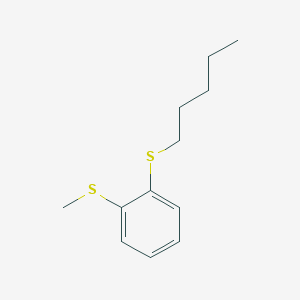
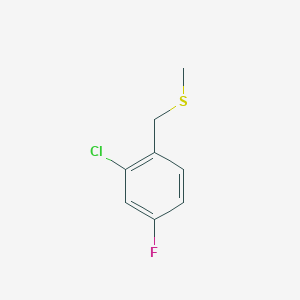
![5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene](/img/structure/B7992385.png)

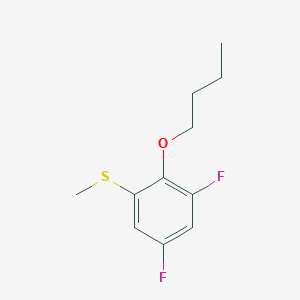
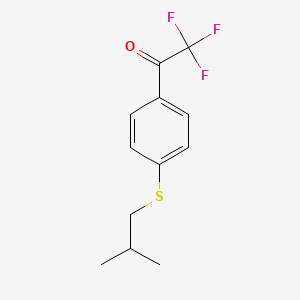
![2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7992430.png)
